Product packaging for (4-Chloroquinolin-8-yl)methanol(Cat. No.:)

(4-Chloroquinolin-8-yl)methanol

Cat. No.: B12848523
M. Wt: 193.63 g/mol
InChI Key: TZPXOCCNJKDHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloroquinolin-8-yl)methanol is a functionalized quinoline derivative of interest in medicinal and agrochemical research. Quinoline scaffolds, particularly those substituted with halogens like chlorine and functional groups like methanol, are recognized as privileged structures in drug discovery due to their wide range of biological activities . These core structures are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable templates for developing new therapeutic agents . The specific substitution pattern of this compound, featuring a chloroquinoline core with a hydroxymethyl group, suggests its potential as a key synthetic intermediate. It can be utilized in organic synthesis for the construction of more complex molecules, such as through further functionalization of the alcohol group or by serving as a precursor to other heterocyclic systems . Researchers value this compound for exploring structure-activity relationships (SAR) and creating hybrid molecules aimed at enhancing bioactivity, such as improved antimicrobial efficacy . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B12848523 (4-Chloroquinolin-8-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(4-chloroquinolin-8-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2

InChI Key

TZPXOCCNJKDHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)Cl)CO

Origin of Product

United States

Significance of the Quinoline Scaffold in Contemporary Medicinal Chemistry Research

The quinoline (B57606) scaffold, a fused bicyclic system of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. researchgate.netgoogle.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the modulation of its physicochemical and biological properties. google.com This structural adaptability has led to the discovery of quinoline derivatives with a wide array of pharmacological activities.

Quinoline-based compounds have demonstrated efficacy as anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral agents. tubitak.gov.trmdpi.comgoogle.com In the realm of oncology, numerous quinoline derivatives have been developed as kinase inhibitors and are either approved for clinical use or are in advanced clinical trials. nih.govderpharmachemica.com For instance, drugs like Bosutinib, Lenvatinib, and Cabozantinib, all of which contain a quinoline core, are used in the treatment of various cancers. derpharmachemica.com The ability of the quinoline structure to interact with diverse biological targets, including enzymes and nucleic acids, underscores its importance in drug design and development. nih.govjst.go.jp The ongoing exploration of quinoline derivatives continues to yield novel therapeutic candidates for a range of diseases. tubitak.gov.tr

Historical Context and Evolution of Chloroquinoline Derivatives in Drug Discovery

The history of chloroquinoline derivatives is deeply intertwined with the fight against malaria. The journey began with quinine, a natural alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. rsc.orgworktribe.combohrium.com The quest for synthetic alternatives led German scientists to synthesize Resochin (chloroquine) in 1934. bohrium.comnih.gov Initially overlooked due to perceived toxicity, its potent antimalarial activity was later recognized during World War II. rsc.orgbohrium.com

Chloroquine (B1663885), a 4-aminoquinoline (B48711), was introduced into clinical practice in 1947 and became a cornerstone of malaria prophylaxis and treatment due to its efficacy and low cost. nih.govjst.go.jpnih.gov Its success spurred the development of other chloroquine analogues. A significant advancement was the synthesis of hydroxychloroquine (B89500) in 1946, which differs from chloroquine by a single hydroxyl group and exhibits a lower toxicity profile. rsc.orgnih.govpharmacy180.com Over the decades, the emergence of drug-resistant strains of the malaria parasite has necessitated the continuous evolution of quinoline-based antimalarials, leading to the development of compounds like amodiaquine (B18356) and mefloquine (B1676156). jst.go.jp Beyond their antimalarial use, chloroquine and its derivatives have been repurposed and investigated for their immunomodulatory effects in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. rsc.orgnih.gov

Contextualization of 4 Chloroquinolin 8 Yl Methanol As a Key Quinoline Derivative for Academic Investigation

Established Synthetic Routes to Quinoline-8-methanol and Chloroquinoline Scaffolds

The construction of the this compound scaffold relies on established and innovative synthetic strategies for forming the quinoline ring system and introducing the required functional groups with high regioselectivity.

Direct Synthesis Approaches for Quinoline-8-Substituted Compounds

Direct functionalization of the quinoline ring at the C-8 position presents a significant challenge due to the electronic properties of the heterocyclic system. Typically, electrophilic substitution on the quinoline ring favors the 5- and 8-positions. pjsir.org However, achieving selectivity can be difficult.

Recent advances have focused on transition-metal-catalyzed C-H activation as a powerful tool for the direct and selective functionalization of quinolines. For instance, a silica-supported phosphine-iridium system has been used for the site-selective C-H borylation of quinoline derivatives at the C-8 position. researchgate.net Similarly, rhodium catalysts have been employed for the direct arylation of quinolines at this position. csic.es Another approach involves the use of an N-oxide as a directing group, which facilitates regioselective C-H bond activation at the C-8 position for various transformations, including alkenylation. researchgate.netrsc.org The N-oxide group can be subsequently removed, providing a versatile method for accessing 8-substituted quinolines. researchgate.net An osmium hexahydride complex has also been shown to promote the direct C-H bond activation at the 8-position of quinoline. csic.es

Multicomponent and Cascade Reactions for Quinoline Ring Formation

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to construct complex quinoline scaffolds from simple starting materials in a single step. researchgate.netrsc.org These methods are highly valued for their ability to rapidly generate molecular diversity. acs.orgnih.gov

Several named reactions are foundational to quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. sci-hub.se Modern variations and novel MCRs continue to expand the scope and applicability of quinoline synthesis. For example, a titanium-catalyzed three-component coupling of amines, alkynes, and a third component can generate quinoline derivatives in a one-pot procedure. nih.gov The Povarov reaction, an acid-catalyzed [4+2] cycloaddition of anilines, aldehydes, and activated alkenes, is another powerful MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov

Cascade reactions, involving a sequence of intramolecular or intermolecular transformations, also provide elegant routes to quinolines. A palladium-catalyzed cascade involving the denitrogenative addition of o-aminocinnamonitriles with arylhydrazines followed by intramolecular cyclization is one such example. nih.govrsc.org Another approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes that proceeds without a catalyst. acs.org

Table 1: Examples of Multicomponent and Cascade Reactions for Quinoline Synthesis

Reaction Type Key Reactants Catalyst/Conditions Product Type Reference
Povarov Reaction Anilines, Aldehydes, Activated Alkenes Acid catalyst Tetrahydroquinolines/Quinolines nih.gov
Titanium-Catalyzed Coupling Amines, Alkynes Titanium catalyst, Acetic acid Substituted Quinolines nih.gov
Palladium-Catalyzed Cascade o-Aminocinnamonitriles, Arylhydrazines PdCl2, Ligand, TfOH, O2 Substituted Quinolines nih.govrsc.org
Catalyst-Free Cascade Aryl Diazonium Salts, Nitriles, Alkynes None Multiply Substituted Quinolines acs.org

Introduction of Halogen Substituents, particularly Chlorine at C-4

The introduction of a chlorine atom at the C-4 position of the quinoline ring is a crucial step in the synthesis of this compound. This transformation is most commonly achieved by the chlorination of a precursor quinolin-4-one. The hydroxyl group of the quinolin-4-one is converted into a better leaving group, which is then displaced by a chloride ion.

The most widely used reagent for this conversion is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent. google.com This reaction can be facilitated by the presence of a catalyst such as iodine or various metal chlorides. google.com The mechanism involves the formation of a chlorophosphate ester intermediate, which is then susceptible to nucleophilic attack by chloride.

Alternative methods for the synthesis of 4-chloroquinolines include the ring expansion of 3-chloroindoles with α-halodiazoacetates, which generates an ethyl 4-chloroquinoline carboxylate intermediate. beilstein-journals.org Furthermore, enzymatic methods using flavin-dependent halogenases are being explored as a "green" alternative for the specific chlorination of hydroxyquinolines. usu.edu

Functionalization and Derivatization Strategies for this compound

The this compound molecule possesses two primary sites for further chemical modification: the hydroxymethyl group at the C-8 position and the chlorine-substituted carbon at the C-4 position. These sites allow for a wide range of transformations to produce diverse derivatives.

Modifications at the Hydroxymethyl Group (C-8)

The hydroxymethyl group at the C-8 position is a versatile handle for introducing a variety of functional groups. Standard alcohol chemistry can be applied to this moiety.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4-chloroquinolin-8-yl)carbaldehyde, or further to the carboxylic acid, 4-chloroquinoline-8-carboxylic acid, using appropriate oxidizing agents.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids to form esters. mdpi.com Similarly, etherification reactions can be performed to introduce various alkyl or aryl groups. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. rasayanjournal.co.in

Halogenation: The hydroxyl group can be converted to a halomethyl group, such as a chloromethyl group, using reagents like thionyl chloride or phosphorus halides. This transformation provides a reactive electrophile for further nucleophilic substitution reactions. google.com

Coupling Reactions: After conversion to a suitable leaving group (e.g., tosylate), the C-8 position can participate in various cross-coupling reactions.

Substitutions and Transformations on the Quinoline Nucleus

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (S_NAr). nih.govresearchgate.net This reactivity is a cornerstone of the derivatization of 4-chloroquinolines. mdpi.com The electron-withdrawing effect of the quinoline nitrogen activates the C-4 position towards attack by nucleophiles.

A wide array of nucleophiles can be employed to displace the chloride, including:

Amines: Reaction with primary or secondary amines is a common method to synthesize 4-aminoquinoline (B48711) derivatives. nih.govfrontiersin.orgbohrium.com

Thiols: Thiolates can displace the chloride to form 4-thioether-substituted quinolines. mdpi.com

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to an amino group or used in click chemistry. mdpi.com

Triazoles: The reaction with 1,2,4-triazole (B32235) can yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.netresearchgate.net

Table 2: Examples of Nucleophilic Substitution at the C-4 Position of Chloroquinolines

Nucleophile Reagent Example Product Type Reference
Amine Primary/Secondary Amine 4-Aminoquinoline nih.govfrontiersin.orgbohrium.com
Thiol Thiourea 4-Sulfanylquinoline mdpi.com
Azide Sodium Azide 4-Azidoquinoline mdpi.com

Beyond S_NAr, the 4-chloroquinoline moiety can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, further expanding the synthetic possibilities.

Chemo- and Regioselective Synthesis Considerations

The synthesis of functionalized quinolines, including those related to this compound, often requires careful control of chemo- and regioselectivity to achieve the desired substitution pattern. The inherent reactivity of the quinoline ring, with its distinct electronic properties, presents both opportunities and challenges for chemists.

Recent advancements have highlighted the importance of C-H functionalization as a powerful tool for the regioselective modification of quinolines. mdpi.com Transition metal catalysis, in particular, has emerged as a key strategy, allowing for the direct introduction of functional groups at specific positions on the quinoline core, which would be difficult to achieve using conventional methods. mdpi.com For instance, palladium-catalyzed C2 arylation of quinoline-N-oxides has been demonstrated with good regioselectivity. mdpi.com

The concept of frustrated Lewis pairs has also been applied to the functionalization of N-heterocycles, including quinolines. d-nb.info This approach allows for selective metalation at various positions, which can then be trapped with electrophiles to introduce a range of substituents. d-nb.info Furthermore, base-controlled regioselective functionalization of chloro-substituted quinolines has been achieved by employing different metal amides. For example, the use of lithium diisopropylamide (LDA) can lead to metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. researchgate.net

Electrophile-driven regioselective synthesis provides another avenue for creating functionalized quinolines. acs.org For example, the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine allows for the synthesis of substituted 3-iodoquinolines in a single step. acs.org These iodoquinolines can then be further diversified through various cross-coupling reactions. acs.org

In the context of this compound and its analogs, the selective transformation of the chloro and hydroxyl groups is paramount. For instance, in the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines, microwave-accelerated regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline (B193633) with amines has been shown to be effective and chemoselective, favoring reaction at the C4-chloro position over a phenolic hydroxyl group. grafiati.com Similarly, the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines demonstrates that the chloro group at the 4-position can be selectively substituted with amino alcohols. cdnsciencepub.com

The following table summarizes various regioselective synthetic methods for quinoline derivatives:

Method Reagents/Catalyst Position Functionalized Key Features Reference
C-H ArylationPd(OAc)₂, Ag₂CO₃C2Good regioselectivity for quinoline-N-oxides. mdpi.com
Frustrated Lewis Pair MetalationTMPMgCl·LiCl, BF₃·OEt₂VariesSelective metalation controlled by reagents. d-nb.info
Base-Controlled MetalationLDA, Li-Mg amides, Li-Zn amidesC3, C2, C8Regioselectivity dependent on the metal amide used. researchgate.net
IodocyclizationI₂C3Metal-free, single-step synthesis of 3-iodoquinolines. acs.org
Nucleophilic Aromatic SubstitutionMicrowave, solvent-freeC4Selective substitution of the 4-chloro group. grafiati.com

Synthesis of Hybrid Compounds Incorporating this compound Moiety

The this compound moiety is a valuable scaffold for the construction of hybrid molecules, which combine two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. The synthesis of these hybrids often involves the strategic functionalization of the chloro and/or methanol groups of the quinoline core.

One common approach is the nucleophilic substitution of the 4-chloro group with various amines or other nucleophiles. For example, 4,7-dichloroquinoline can be condensed with p-phenylenediamine (B122844) or m-phenylenediamine, followed by reaction with substituted benzene (B151609) sulfonyl chlorides to produce quinoline-sulfonamide hybrids. nih.gov Similarly, reaction of 4,7-dichloroquinoline with amino alcohols can yield analogs of known antimalarial drugs. cdnsciencepub.com The synthesis of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids has also been reported, where 4,7-dichloroquinoline is first reacted with methyl 4-aminobenzoate, followed by hydrazinolysis and condensation with various aldehydes or isatins. mdpi.com

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating quinoline-based hybrids. scielo.br In this approach, a quinoline derivative bearing an azide group is reacted with a terminal alkyne to form a triazole-linked hybrid molecule. This method has been used to synthesize a variety of quinolinotriazole hybrids. scielo.br

The synthesis of hybrid molecules can also involve transformations of other functional groups on the quinoline ring. For instance, quinoline hydrazide derivatives can be reacted with isothiocyanates to form quinolinyl carbothioamides, which can then be cyclized to produce quinoline- acs.orgCurrent time information in Bangalore, IN.mdpi.com-triazole hybrids. rasayanjournal.co.in

The following table provides examples of synthesized hybrid compounds incorporating a chloroquinoline moiety:

Hybrid Type Starting Quinoline Key Reagents Linker/Key Feature Reference
Quinoline-Sulfonamide4,7-dichloroquinolinep-phenylenediamine, benzene sulfonyl chlorideSulfonamide linkage nih.gov
4-Aminoquinoline-Hydrazone4,7-dichloroquinolinemethyl 4-aminobenzoate, hydrazine (B178648) hydrate, aldehydesHydrazone linkage mdpi.com
Quinolinotriazole4,7-dichloroquinoline3-amino-1-propanol, HBr, NaN₃, terminal alkynesTriazole linkage via CuAAC scielo.br
Quinoline- acs.orgCurrent time information in Bangalore, IN.mdpi.com-Triazole5-chloro-8-hydroxyquinolineethyl chloroacetate, hydrazine hydrate, isothiocyanatesTriazole-thione ring rasayanjournal.co.in
4-Aminoquinoline-Isatin4,7-dichloroquinolinemethyl 4-aminobenzoate, hydrazine hydrate, isatinIsatin moiety mdpi.com
Chloroquinoline-Piperazine-Nitroimidazole7-chloro-4-(piperazin-1-yl)quinoline1-(2-bromoethyl)-2-methyl-5-nitroimidazolePiperazine-nitroimidazole side chain mdpi.com

These synthetic strategies underscore the versatility of the this compound scaffold and its analogs in the construction of complex and potentially bioactive hybrid molecules. The ability to selectively functionalize different positions of the quinoline ring allows for the creation of a diverse range of compounds for further investigation.

Antimalarial Activity Studies

The quinoline core is a foundational scaffold in the development of antimalarial agents, with drugs like chloroquine (B1663885), quinine, and mefloquine (B1676156) being critical in the global fight against malaria. nih.govunimelb.edu.au Research into the biological activities of this compound and its analogs is largely driven by the urgent need for new therapies to combat the spread of drug-resistant malaria.

In Vitro Antiparasitic Efficacy against Plasmodium falciparum Strains

Derivatives of 4-aminoquinoline have demonstrated significant in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum, the most lethal species of the malaria parasite. For instance, a series of 4-methylaminoquinoline compounds showed potent half-maximal inhibitory concentration (IC50) values, often below 500 nM, against the 3D7 strain of P. falciparum. acs.orgnih.gov Similarly, newly synthesized 4-anilinoquinolines have exhibited activity in the low nanomolar range against sensitive parasite strains. nih.gov

The structural features of these quinoline derivatives play a crucial role in their antiparasitic efficacy. For example, the presence of a 7-chloroquinoline (B30040) nucleus is often considered essential for the inhibition of β-hematin formation, a key process in the parasite's survival. derpharmachemica.com Furthermore, the introduction of bulky and lipophilic groups at certain positions in the side chain can enhance antimalarial activity. derpharmachemica.com Studies on bisquinoline compounds, such as trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, have also shown promising results, with some enantiomers displaying high potency. asm.org

Interactive Table: In Vitro Antimalarial Activity of Quinoline Derivatives against P. falciparum (Sensitive Strains)

Compound Class Strain Key Findings Reference
4-Methylaminoquinolines 3D7 IC50 values < 500 nM acs.orgnih.gov
4-Anilinoquinolines Sensitive Strains Activity in the low nanomolar range nih.gov
7-Chloro-4-aminoquinolines 3D7 Showed in vitro activity, though less than chloroquine derpharmachemica.com
Bisquinolines Sensitive Strains Good efficacy asm.org

Evaluation against Drug-Resistant Parasite Isolates

A primary focus of research on novel quinoline derivatives is their efficacy against drug-resistant strains of P. falciparum. Several classes of these compounds have shown the ability to overcome resistance mechanisms. For example, 4-methylaminoquinoline analogues have been found to be potent against the chloroquine-resistant K1 strain, with some compounds demonstrating even greater activity against resistant strains than sensitive ones. acs.orgnih.gov This suggests that these modifications may circumvent the parasite's resistance mechanisms. nih.gov

Similarly, 4-anilinoquinolines have demonstrated activity in the low nanomolar range against resistant P. falciparum strains. nih.gov The S,S enantiomer of the bisquinoline, Ro 47-7737, was found to be significantly more potent against chloroquine-resistant P. falciparum than its R,R enantiomer. asm.org Furthermore, 4-aminoquinoline hydrazone analogues have been tested on the multidrug-resistant K1 strain, with some showing IC50 values in the low micromolar to nanomolar range after 48 and 72 hours of exposure, respectively. nih.gov One lead compound from this series maintained similar activity against the multidrug-resistant Dd2 strain, indicating a lack of cross-resistance. nih.gov

Interactive Table: In Vitro Antimalarial Activity of Quinoline Derivatives against Drug-Resistant P. falciparum

Compound Class Strain Key Findings Reference
4-Methylaminoquinolines K1 (Chloroquine-resistant) IC50 values < 500 nM; some more potent than against sensitive strains acs.orgnih.gov
4-Anilinoquinolines Resistant Strains Activity in the low nanomolar range nih.gov
Bisquinolines (S,S enantiomer) Chloroquine-resistant Significantly more potent than the R,R enantiomer asm.org

Antimicrobial Activity Studies

Beyond their well-established antimalarial properties, quinoline derivatives have been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Antibacterial Spectrum of Activity (Gram-positive and Gram-negative Organisms)

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, certain 8-chloroquinolone compounds have shown extremely potent activity against both Gram-positive and Gram-negative bacteria. nih.gov One such compound was significantly more potent than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial potency of these compounds is influenced by the specific substituents on the quinoline ring. nih.gov

Hybrid molecules incorporating a quinoline moiety have also been explored. A 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid displayed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacterial strains. mdpi.com Similarly, novel chloroquinoline analogs have shown good activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net Some 8-OMe ciprofloxacin-hydrazone hybrids containing a 7-chloroquinoline moiety exhibited potent activity against both Gram-positive and Gram-negative strains. mdpi.com

Interactive Table: Antibacterial Activity of Quinoline Derivatives

Compound Class Bacterial Strains Key Findings Reference
8-Chloroquinolones S. pneumoniae, MRSA More potent than trovafloxacin nih.gov
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid Gram-positive & Gram-negative Significant effects against susceptible and resistant strains mdpi.com
Chloroquinoline analogs E. coli, S. aureus, P. aeruginosa, S. pyogenes Good activity with inhibition zones up to 12.00 mm researchgate.net
8-OMe Ciprofloxacin-hydrazone hybrids Gram-positive & Gram-negative Potent activity with MIC values in the low μg/mL range mdpi.com

Antifungal Activity Investigations

The antifungal potential of quinoline derivatives has also been a subject of investigation. Hybrids of 8-OMe ciprofloxacin (B1669076) with hydrazones and azoles have been synthesized and tested for their antifungal activity. mdpi.com In one study, new 7-chloroquinoline sulphonamide derivatives exhibited excellent antifungal activity against Penicillium simplicissimum and Aspergillus niger, with some compounds showing more potent inhibition than the standard drug fluconazole. ajol.info

Furthermore, newly synthesized 1,3,4-oxadiazole (B1194373) and Schiff base derivatives bearing a 5-chloroquinolin-8-ol moiety have demonstrated moderate to highly significant antimicrobial activity against fungal strains such as Candida albicans and Aspergillus niger. jocpr.com Specifically, certain Schiff bases showed highly significant activity. jocpr.com Another study on 7-chloroquinoline derivatives reported relatively good activity against all tested fungal strains. semanticscholar.org

Interactive Table: Antifungal Activity of Quinoline Derivatives

Compound Class Fungal Strains Key Findings Reference
7-Chloroquinoline sulphonamide derivatives P. simplicissimum, A. niger Excellent activity, some more potent than fluconazole ajol.info
1,3,4-Oxadiazole and Schiff bases of 5-chloroquinolin-8-ol C. albicans, A. niger Moderate to highly significant activity jocpr.com

Proposed Antimicrobial Mechanisms

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. Key proposed mechanisms include the inhibition of DNA gyrase and topoisomerase IV, as well as the disruption of the bacterial cell membrane.

DNA Gyrase and Topoisomerase IV Inhibition: Quinolones are well-established inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.govmdpi.com These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones lead to breaks in the bacterial chromosome and ultimately cell death. nih.govmdpi.com The primary target can vary between bacterial species, with DNA gyrase being the main target in many Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria. nih.govnih.gov The interaction of quinoline-based compounds with DNA gyrase B has been demonstrated in several studies. researchgate.net For instance, some quinolone analogs have shown potent inhibitory activity against DNA gyrase, with IC50 values comparable to or even better than existing antibiotics like norfloxacin. nih.gov

Cell Membrane Disruption: Some quinoline derivatives exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. researchgate.netsemanticscholar.org This can lead to the leakage of intracellular components and ultimately cell lysis. For example, certain chalcone (B49325) analogues have been shown to disrupt the bacterial cell wall and membrane. researchgate.net

Anticancer / Antiproliferative Activity Studies

Quinoline derivatives, including this compound, have been the subject of extensive research for their potential as anticancer agents. These compounds have demonstrated the ability to inhibit the proliferation of a wide range of cancer cells through various mechanisms of action. ijrpr.comekb.egekb.egarabjchem.org

In Vitro Cytotoxicity and Antiproliferative Effects on Diverse Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic and antiproliferative activities of quinoline derivatives against a diverse array of human cancer cell lines. nih.govnih.gov These include, but are not limited to, breast cancer (MCF-7, MDA-MB-231, MDA-MB468), colon cancer (HT-29, HCT-116, DLD1), lung cancer (A549, H1299, NCI-H23), gastric cancer (MGC-803, NUGC-3), prostate cancer (PC-3, DU145), ovarian cancer (PA 1), and leukemia (HL-60, CCRF-CEM). nih.govnih.govnih.govtandfonline.commdpi.comneuroquantology.comewha.ac.krnih.govd-nb.infonih.govmdpi.com

The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values, which represent the concentration required to inhibit cell growth by 50%. For instance, some novel quinoline-based combretastatin (B1194345) A-4 analogues have exhibited significant antiproliferative activities with IC50 values in the submicromolar range. nih.gov One particularly potent compound demonstrated IC50 values ranging from 0.02 to 0.04 µM against four different cancer cell lines. nih.gov Another quinoline derivative, 12c, showed potent inhibitory activity against MCF-7, HL-60, HCT-116, and HeLa cells with IC50 values ranging from 0.010 to 0.042 µM. tandfonline.com Similarly, a quinoline-chalcone derivative, 12e, displayed excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cells with IC50 values of 1.38, 5.34, and 5.21 µM, respectively. mdpi.com A novel synthetic quinoline derivative, DFIQ, induced cell death in non-small-cell lung cancer cells with IC50 values of 4.16 µM at 24 hours and 2.31 µM at 48 hours. nih.gov

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines:

CompoundCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-based CA-4 analogue (19h)Multiple0.02 - 0.04 nih.gov
Quinoline derivative (12c)MCF-70.010 tandfonline.com
Quinoline derivative (12c)HL-600.042 tandfonline.com
Quinoline derivative (12c)HCT-1160.025 tandfonline.com
Quinoline derivative (12c)HeLa0.031 tandfonline.com
Quinoline-chalcone (12e)MGC-8031.38 mdpi.com
Quinoline-chalcone (12e)HCT-1165.34 mdpi.com
Quinoline-chalcone (12e)MCF-75.21 mdpi.com
DFIQNSCLC4.16 (24h) nih.gov
DFIQNSCLC2.31 (48h) nih.gov
Quinoline derivative (f25)CAL-277.70 nih.gov
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MDA-MB231- nih.gov
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MDA-MB468- nih.gov
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MCF7- nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are mediated through a variety of molecular mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, modulation of the cell cycle, induction of apoptosis, and disruption of cancer cell migration and invasion. ijrpr.comekb.egarabjchem.org

Protein Kinase Inhibition: Quinoline derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. ekb.egnih.gov This includes receptor tyrosine kinases like c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as intracellular kinases such as PI3K/mTOR and C-RAF. nih.govnih.gov For example, a series of new quinoline derivatives showed potent inhibitory activity against C-RAF kinase, with the most potent compound exhibiting an IC50 value of 0.067 µM. nih.gov Another study reported quinoline derivatives with dual PI3K/mTOR inhibitory effects. nih.gov Additionally, 3-carboxy-4(1H)-quinolones have been identified as a new class of protein kinase CK2 inhibitors. acs.org Sphingosine kinase (SphK) has also been identified as a target for some quinoline-5,8-diones. mdpi.com

Topoisomerase Inhibition: Similar to their antimicrobial action, some quinoline derivatives can inhibit human topoisomerases I and II, enzymes that are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. ewha.ac.kracs.orgbohrium.comnih.gov By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in cancer cells. nih.govacs.org A novel class of quinoline-based topoisomerase 1 (Top1) inhibitors has been developed, with one compound showing a high potency in inhibiting human Top1 activity with an IC50 value of 29 nM. acs.org Other pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase IIα. ewha.ac.krnih.gov

Tubulin Polymerization Inhibition: A significant number of quinoline derivatives exert their anticancer effects by targeting the microtubule network through the inhibition of tubulin polymerization. ekb.egnih.govtandfonline.comnih.govmdpi.comrsc.org Microtubules are dynamic polymers of tubulin that play a critical role in cell division, maintenance of cell shape, and intracellular transport. By binding to tubulin, often at the colchicine (B1669291) binding site, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govtandfonline.comnih.govrsc.org For example, a series of quinoline derivatives were designed as tubulin inhibitors, with one compound inhibiting tubulin polymerization with an IC50 value of 17 µM. nih.govrsc.org Another study reported a novel series of quinoline derivatives of combretastatin A-4 that demonstrated potent tubulin polymerization inhibitory properties. nih.gov

A common outcome of the molecular interactions described above is the modulation of the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells. nih.govtandfonline.commdpi.comd-nb.infonih.govnih.govnih.govmdpi.com

Many quinoline derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, which is consistent with the disruption of microtubule function. nih.govtandfonline.comnih.govrsc.org For instance, one potent quinoline derivative significantly induced cell cycle arrest in MDA-MB-231 cells at the G2/M phase. nih.govrsc.org Another compound was found to arrest MCF-7 cells at the G2/M phase. tandfonline.com

The induction of apoptosis is a key mechanism of anticancer drug action. Quinoline derivatives have been shown to trigger apoptosis through various pathways. d-nb.infonih.govnih.govmdpi.commdpi.com This can involve the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.com For example, treatment with certain quinoline derivatives led to the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The induction of apoptosis can also be mediated by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. d-nb.info One study showed that a quinoline derivative increased the expression of cleaved caspase-3 and caspase-7 and decreased the levels of the anti-apoptotic protein Bcl-2. mdpi.com

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Several studies have demonstrated that quinoline derivatives can inhibit the migration and invasion of cancer cells. ijrpr.comnih.govtandfonline.comnih.govnih.gov

For example, a potent quinoline derivative was shown to inhibit cell migration. tandfonline.com Another study found that a novel synthetic quinoline derivative, f25, inhibited the migration and invasion of tongue cancer cells. nih.gov The anticancer effect of another quinoline derivative, 91b1, was suggested to work by downregulating Lumican, a protein that can promote cancer cell migration and invasion. nih.gov The mechanisms underlying the inhibition of migration and invasion can involve the downregulation of proteins such as matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell movement. ijrpr.com

Other Investigated Biological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond the primary scope of antimalarial and anticancer research, the quinoline scaffold, including derivatives closely related to this compound, has been the subject of preclinical investigations for a range of other potential therapeutic applications. Notably, these explorations have delved into the antiviral and anti-inflammatory properties of this versatile chemical class. While direct preclinical data on this compound is limited in the public domain, the activities of structurally similar compounds, particularly those with substitutions at the 8-position, provide valuable insights into its potential biological profile.

Antiviral Activity

The quinoline nucleus is a recurring motif in a number of compounds exhibiting a broad spectrum of antiviral activities against various viral pathogens, including Dengue virus, Zika virus, human immunodeficiency virus (HIV), and several coronaviruses. nih.govnih.gov The mechanism of action is often multifaceted and can involve targeting different stages of the viral life cycle.

Preclinical studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, which are structurally related to this compound, have demonstrated notable antiviral potential. For instance, certain 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory effects against the Dengue virus serotype 2 (DENV2) in vitro. nih.gov One such derivative, with an iso-butyl substitution, exhibited a half-maximal inhibitory concentration (IC50) of 0.49 µM and a selectivity index (SI) of 39.5. nih.gov Another derivative with an iso-propyl group also showed activity with an IC50 of 3.03 µM and an SI of 5.30. nih.gov

Furthermore, the antiviral properties of 8-hydroxyquinoline derivatives have been investigated against coronaviruses. rsc.org In these studies, hydroxyquinoline-pyrazole hybrids were assessed for their ability to inhibit viral replication, showing promise as potential selective antiviral agents. rsc.org The addition of a bromine atom at the 8-position of a quinoline scaffold has also been found to confer potent antiviral properties against HIV-1, with one such analog retaining its effectiveness against a resistant integrase mutant. nsf.gov

Antiviral Activity of Closely Related Quinoline Derivatives

CompoundVirusAssayActivity MetricValueReference
2-iso-Butyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)In vitro inhibitionIC500.49 µM nih.gov
2-iso-Propyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)In vitro inhibitionIC503.03 µM nih.gov
8-Hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideVirus growth inhibitionCell-based assay% Inhibition85.0% nih.gov
8-Bromo-substituted quinoline analogHIV-1 (A128T mutant)Antiviral assayRetained full effectiveness nsf.gov
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPlaque reduction assayPromising antiviral activity rsc.org

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been extensively documented, with various compounds demonstrating the ability to modulate key inflammatory pathways. rsc.orgnih.gov The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of inflammatory mediators. nih.gov

A notable example is the investigation of an 8-hydroxyquinoline derivative, 7-[phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol (also known as 8-ol or NSC84094), in the context of sepsis-related inflammation. frontiersin.orgnih.gov This compound was found to specifically inhibit high mobility group box 1 (HMGB1)-mediated caspase-11 signaling. frontiersin.orgnih.gov By directly targeting HMGB1, it disrupts the interaction between HMGB1 and lipopolysaccharide (LPS), thereby inhibiting the delivery of LPS into the cytosol and subsequent inflammatory responses. frontiersin.orgnih.gov This intervention led to a significant reduction in the release of pro-inflammatory cytokines IL-1α and IL-1β and protected against organ injury in a mouse model of endotoxemia. frontiersin.orgnih.gov

Another study focused on N-(4-methoxyphenyl) quinoline-8-sulfonamide, which demonstrated anti-inflammatory effects in fibroblast-like synoviocytes, a key cell type in the pathogenesis of rheumatoid arthritis. This compound was found to target the receptor (calcitonin) activity modifying protein 1 (RAMP1).

Research into other quinoline derivatives has highlighted their ability to inhibit COX enzymes, with some synthetic hybrids showing potent anti-inflammatory effects in animal models. nih.gov For instance, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which is a hybrid of naproxen (B1676952) and tomoxiprole, exhibited significant anti-inflammatory activity in a xylene-induced ear edema test in mice, suggesting its mechanism may involve the inhibition of cyclooxygenases. nih.gov

Anti-inflammatory Activity of Closely Related Quinoline Derivatives

CompoundTarget/ModelKey FindingsReference
7-[phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol (8-ol)HMGB1-mediated caspase-11 signaling in macrophagesSpecifically inhibits HMGB1-LPS interaction, reducing IL-1α and IL-1β release. frontiersin.orgnih.gov
N-(4-methoxyphenyl) quinoline-8-sulfonamideFibroblast-like synoviocytes (Rheumatoid Arthritis model)Reduces inflammatory response by targeting RAMP1.
7-Chloro-4-phenylsulfonyl quinolineCroton oil-induced inflammation in miceExhibited good anti-inflammatory potential. rsc.org
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema in miceShowed high anti-inflammatory effects, likely through COX-2 inhibition. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of 4 Chloroquinolin 8 Yl Methanol Derivatives

Influence of Substituents on the Quinoline (B57606) Ring System

The biological activity of (4-Chloroquinolin-8-yl)methanol derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Strategic modifications can modulate potency, selectivity, and pharmacokinetic properties.

Role of Halogenation at C-4 in Modulating Activity

The presence of a halogen, specifically chlorine, at the C-4 position of the quinoline ring is a critical determinant of biological activity in many derivatives. This substitution significantly impacts the electronic properties of the ring system and can enhance the molecule's interaction with target proteins. researchgate.net

Halogen-substituted quinolines have garnered considerable interest due to the key role the halogen atom plays in their biological activities. sci-hub.se The introduction of a halogen at the C-6 position, for instance, has been shown to adjust the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. sci-hub.se In the context of 4-aminoquinolines, the 7-chloro group is considered optimal for antimalarial activity. pharmacy180.com

Studies on 4-thioquinoline derivatives have revealed that 7-chloro-4-thioquinoline compounds bearing propanoic acid residues at the 4th position are among the most active. researchgate.net Specifically, 2-(7-chloroquinolin-4-ylthio)propanoic acid and its sodium salt have demonstrated promising antioxidant properties. researchgate.net Furthermore, the synthesis of novel 7-chloroquinoline (B30040) derivatives has yielded compounds with significant antimalarial, anticancer, and antibacterial activities. tandfonline.com

The reactivity of the C-4 position to nucleophilic substitution is a key factor in the synthesis of diverse derivatives. tandfonline.com Theoretical calculations have indicated that the C-4 position of 4,7-dichloroquinoline (B193633) is more susceptible to nucleophilic attack than the C-7 position, facilitating the introduction of various functionalities at this site. tandfonline.com

The strategic placement of halogens can also influence selectivity. For instance, in a series of pyrano[3,2-h]quinolines, 6-chloro analogues were found to be the most active in terms of anticancer activity. mdpi.comsemanticscholar.org The presence of halogen atoms at positions 4, 6, and 9 was also linked to increased lipophilicity. mdpi.comsemanticscholar.org

Impact of the Hydroxymethyl Group at C-8 on Biological Response

In the development of phosphodiesterase 5 (PDE5) inhibitors for potential Alzheimer's disease treatment, the hydroxymethyl group at the C-3 position was maintained as it was shown to be important for potency and selectivity. nih.gov While this is a different position, it highlights the general importance of hydroxyl and hydroxymethyl groups in modulating activity. Researchers in that study focused on modifying the C-8 position to further enhance activity, suggesting that substitution at this site is key for tuning the biological response. nih.gov

The C-8 position is a common site for modification in the design of various therapeutic agents. For example, 8-substituted quinolines with a 2-hydroxypropyloxy moiety have demonstrated notable anticonvulsant and antihypertensive activities. jst.go.jp The presence of a hydroxyl group at the C-8 position, as seen in 8-hydroxyquinolines, is crucial for their well-known metal-chelating properties, which underpin many of their biological effects, including antibacterial and antimalarial activities. nih.gov The proximity of this hydroxyl group to the ring nitrogen allows for the formation of stable complexes with various metal ions. semanticscholar.orgnih.gov

While the direct impact of a C-8 hydroxymethyl group in this compound itself is a specific area of interest, the broader literature on 8-substituted quinolines strongly supports the notion that this functional group is a critical determinant of the molecule's biological response. Its ability to participate in hydrogen bonding and act as a potential point of metabolic transformation makes it a key feature in drug design.

Effects of Diverse Alkyl, Aryl, and Heterocyclic Substitutions

The introduction of diverse alkyl, aryl, and heterocyclic moieties onto the quinoline ring system of this compound derivatives allows for extensive exploration of the chemical space and the development of compounds with tailored biological activities.

Alkyl Substitutions: The size and nature of alkyl groups can significantly impact activity. For instance, in the context of antimalarial 4-substituted quinolines, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is considered optimal for activity. pharmacy180.com However, the introduction of a methyl group at the C-3 position has been shown to reduce activity, while an additional methyl group at the C-8 position can abolish it entirely. pharmacy180.com In the design of α2C-adrenoceptor antagonists, substitutions at the 3-position of a piperazine (B1678402) ring attached to the quinoline had a significant and stereospecific beneficial effect on affinity and potency. acs.orgresearchgate.net

Aryl Substitutions: The incorporation of aryl groups can influence both toxicity and activity. In some antimalarial derivatives, the addition of an aromatic ring in the side chain can lead to reduced toxicity and activity. pharmacy180.com Conversely, in a series of 4-aryl-pyrano[3,2-h]quinolines, the nature of the aryl substituent was a key determinant of anticancer activity. mdpi.com For example, derivatives with a biphenyl (B1667301) group showed potent activity against Staphylococcus aureus. semanticscholar.org

Heterocyclic Substitutions: The attachment of heterocyclic rings to the quinoline scaffold has proven to be a fruitful strategy for generating potent bioactive molecules. A series of 4-aminoquinoline-piperidine conjugates displayed highly potent antiplasmodium activity in the nanomolar range. nih.gov Similarly, the fusion of a 1,2,3-triazole ring to 8-aminoquinoline (B160924) derivatives has been explored to enhance their antimicrobial properties. mdpi.com The synthesis of quinoline-based hydrazone analogues has also yielded compounds with promising anticancer and antimicrobial activities. sci-hub.se

The following table summarizes the effects of various substitutions on the biological activity of quinoline derivatives based on available research.

Substitution Type Position Substituent Observed Effect Biological Activity Reference
AlkylC-3MethylReduced activityAntimalarial pharmacy180.com
AlkylC-8MethylAbolished activityAntimalarial pharmacy180.com
AlkylSide Chain (C-4)Dialkylaminoalkyl (2-5 carbons)Optimal for activityAntimalarial pharmacy180.com
ArylSide Chain (C-4)Aromatic ringReduced toxicity and activityAntimalarial pharmacy180.com
ArylC-4BiphenylPotent activityAntibacterial (S. aureus) semanticscholar.org
HeterocyclicC-4PiperidinePotent activityAntiplasmodium nih.gov
HeterocyclicC-81,2,3-TriazoleEnhanced activityAntimicrobial mdpi.com

Identification of Pharmacophoric Features Critical for Targeted Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound derivatives, specific pharmacophoric features have been identified as crucial for their interaction with various biological targets.

For α2C-adrenoceptor antagonists, a critical and absolute requirement for activity is the presence of a substituent at the 3-position of the quinoline ring. acs.orgresearchgate.net This highlights the importance of this specific position in the pharmacophore model for this particular target.

In the context of antimalarial activity, the 4-aminoquinoline (B48711) skeleton is a well-established pharmacophore. pharmacy180.com The distance between the nitrogen atoms in the dialkylaminoalkyl side chain at the C-4 position is a critical parameter for optimal activity. pharmacy180.com

The following table outlines some of the key pharmacophoric features identified for different biological activities of quinoline derivatives.

Biological Activity Critical Pharmacophoric Features Reference
Antibacterial4-Aminoquinoline core, 7-chloro substituent mdpi.com
α2C-Adrenoceptor AntagonismSubstituent at the C-3 position of the quinoline ring acs.orgresearchgate.net
Antimalarial4-Aminoquinoline skeleton, specific length of the C-4 dialkylaminoalkyl side chain pharmacy180.com

Elucidation of Structural Features Governing Specific Mechanisms of Action

Understanding the relationship between a molecule's structure and its mechanism of action is fundamental to rational drug design. For this compound derivatives, specific structural features have been linked to their mechanisms of action against various biological targets.

The mechanism of action for many antimalarial quinolines, such as chloroquine (B1663885), is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole. The quinoline ring is thought to π-stack with the heme molecule, preventing its detoxification. The basic side chain at the C-4 position is crucial for accumulating the drug in the acidic food vacuole. pharmacy180.com

In the case of anticancer quinolines, various mechanisms have been proposed. Some derivatives have been shown to act as topoisomerase inhibitors, interfering with DNA replication in cancer cells. researchgate.net Others may exert their effects by inhibiting specific protein kinases involved in cancer cell signaling pathways. The substitution pattern on the quinoline ring plays a critical role in determining which pathway is targeted. sci-hub.semdpi.com

For quinoline-based α2C-adrenoceptor antagonists, the presence of a substituent at the 3-position of the quinoline ring is absolutely essential for activity. acs.orgresearchgate.net This suggests that this feature is directly involved in the binding interaction with the receptor, likely fitting into a specific pocket that is not occupied by agonists or antagonists of other α2-adrenoceptor subtypes.

The metal-chelating ability of 8-hydroxyquinolines is a key structural feature governing their antimicrobial and antimalarial activities. nih.gov By sequestering essential metal ions, these compounds can disrupt vital enzymatic processes in pathogens. The close proximity of the C-8 hydroxyl group and the ring nitrogen is the structural basis for this chelating activity. semanticscholar.orgnih.gov

The following table provides a summary of structural features and their proposed mechanisms of action.

Biological Activity Governing Structural Features Proposed Mechanism of Action Reference
Antimalarial4-Aminoquinoline core with basic side chainInhibition of hemozoin formation pharmacy180.com
AnticancerVaried substitutions on the quinoline ringTopoisomerase inhibition, protein kinase inhibition sci-hub.semdpi.comresearchgate.net
α2C-Adrenoceptor AntagonismSubstituent at the C-3 positionSpecific binding to the α2C-adrenoceptor subtype acs.orgresearchgate.net
Antimicrobial/Antimalarial8-Hydroxyquinoline (B1678124) moietyMetal chelation leading to disruption of enzymatic processes semanticscholar.orgnih.gov

Computational and in Silico Approaches in the Research of 4 Chloroquinolin 8 Yl Methanol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

While molecular docking studies are common for quinoline (B57606) derivatives to predict their binding affinities against various receptors, specific research detailing the ligand-receptor interaction modes and binding affinities for (4-Chloroquinolin-8-yl)methanol could not be found in the reviewed literature. Such studies would typically involve docking the compound into the active site of a relevant biological target to calculate a docking score, which represents an estimate of the binding affinity. For instance, studies on other quinoline derivatives have successfully predicted their binding affinities with targets like the SARS-CoV-2 main protease and HIV reverse transcriptase. nih.govnih.gov

Target Protein Predicted Binding Affinity (kcal/mol)
Not Available Not Available

Identifying the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) within the binding site of a receptor is a critical outcome of molecular docking studies. This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. For this compound, there is no available data from the search results identifying its specific interactions with any biological target. In studies with related quinoline compounds, key interactions with residues such as His41, His164, and Glu166 in the SARS-CoV-2 main protease have been reported. nih.gov

Target Protein Key Interacting Residues Type of Interaction
Not Available Not Available Not Available

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to identify the chemical properties that are important for activity.

The development of QSAR models for quinoline derivatives has been a focus of research to predict their biological activities, such as antimalarial and anti-tuberculosis effects. nih.govunram.ac.idasianpubs.org These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. However, a specific QSAR model developed for or including this compound was not identified in the provided search results. A study on 7-chloro-4-aminoquinoline derivatives, for example, successfully developed QSAR models to predict antimalarial activity. asianpubs.org

A key aspect of QSAR studies is the identification of physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) that have a significant correlation with the biological activity of the compounds. For various quinoline derivatives, descriptors such as molar refractivity (MR), partition coefficient (log P), and dipole moment (DM) have been shown to be important for their antimalarial activity. asianpubs.org For this compound, no such analysis correlating its physicochemical properties with a specific biological activity has been reported in the reviewed literature.

Descriptor Value Correlation with Activity
Not Available Not Available Not Available

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the dynamics of the binding process.

While MD simulations have been employed to investigate the stability and dynamics of various quinoline derivatives complexed with their protein targets, such as the SARS-CoV-2 main protease and acetylcholinesterase, no specific MD simulation studies were found for this compound. nih.govresearchgate.net These simulations typically analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex over the simulation period. nih.gov

Analysis of Compound-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand-protein complex and observing any conformational changes that occur upon binding. These simulations provide a dynamic picture of the molecular interactions over time.

For instance, in studies of chloroquine (B1663885) derivatives, MD simulations have been used to assess the stability of complexes with target proteins. The radius of gyration (Rg) is a key metric used to determine changes in the compactness of the complex during the simulation. In one study involving a chloroquine derivative, ((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)methanol, no significant changes in Rg were observed over a 50-nanosecond simulation, indicating great stability and compactness of the compound-protein complex. biointerfaceresearch.com Minor deviations observed for the parent chloroquine suggested a comparative loss of compactness for its complex. biointerfaceresearch.com

Similarly, research on 4-amino-7-chloroquinoline-based inhibitors targeting the Botulinum Neurotoxin Serotype A (BoNT/A) light chain (LC) revealed that the binding of these inhibitors induces a significant conformational change in the target enzyme. A flexible loop (residues 48-78) in the enzyme reorients itself toward the substrate-binding cleft upon inhibitor binding. core.ac.uk This reorientation creates favorable new contacts for the inhibitor and shields it from the solvent, enhancing the stability of the complex. core.ac.uk

These examples demonstrate that chloroquinoline derivatives can form stable complexes with their targets, sometimes inducing significant and favorable conformational changes. It is plausible that this compound would exhibit similar stabilizing interactions and could induce specific conformational shifts in its biological targets, a hypothesis that can be readily tested using similar in silico methodologies.

Exploration of Dynamic Binding Events

The dynamic nature of a compound's binding to its target is crucial for its mechanism of action. MD simulations allow for the exploration of these events, revealing key interactions and the stability of binding modes over time. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are critical parameters in these analyses.

In a computational study of a chloroquine derivative, the RMSD of the protein-ligand complex was monitored. A stable RMSD value over the simulation time indicates that the ligand has found a stable binding pose within the protein's active site and does not dissociate. biointerfaceresearch.com Furthermore, RMSF analysis helps to identify which amino acid residues of the protein exhibit the most flexibility or movement. Residues that show reduced fluctuation upon ligand binding are often those directly involved in the interaction, highlighting their importance for the binding event. biointerfaceresearch.com

Docking studies on quinoline-based inhibitors have identified specific binding interactions, such as hydrogen bonds and hydrophobic interactions, that anchor the compounds in the active site. For example, docking of 4-amino-7-chloroquinoline derivatives into the BoNT/A LC active site showed that the linker methylenes engage in favorable hydrophobic interactions with residues like Lys65, Val67, and Pro68. core.ac.uk It is hypothesized that the quinoline core itself can form hydrogen bonds with acidic residues in the polar contact region of the target. core.ac.uk

These findings suggest that the binding of this compound to a potential target would likely be characterized by a combination of specific hydrogen bonds, potentially involving the methanol (B129727) group and the quinoline nitrogen, and hydrophobic interactions involving the chloroquinoline core.

In Silico ADMET Prediction Studies

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. In silico tools are widely used to assess the "drug-likeness" of molecules, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later development stages. ucsf.edunih.gov

Assessment of Absorption Potential

For a drug to be effective when administered orally, it must be well absorbed from the gastrointestinal tract. Computational models predict absorption potential based on several parameters, including human intestinal absorption (HIA) and Caco-2 cell permeability.

Studies on various chloroquinoline derivatives consistently show favorable predictions for oral absorption. openmedicinalchemistryjournal.com For example, in silico analysis of a series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives predicted good intestinal absorption. researchgate.neteurjchem.com A high HIA value suggests that a compound is likely to be well-absorbed from the intestinal tract following oral administration. biointerfaceresearch.com Research on a chloroquine derivative, C1, showed a predicted HIA+ value of 0.9881, which was very close to that of the standard drug, chloroquine, indicating excellent potential for absorption. biointerfaceresearch.com

Table 1: Predicted Absorption Properties of Related Chloroquinoline Derivatives

Compound TypeParameterPredicted Value/RangeInterpretationReference
Chloroquine Derivative (C1)Human Intestinal Absorption (HIA)0.9881 (Probability HIA+)High probability of good absorption biointerfaceresearch.com
2-Chloroquinoline-3-carbaldehyde Derivativeslog HIAPermeable rangeGood intestinal permeability researchgate.neteurjchem.com
2-Chloroquinoline-3-carbaldehyde DerivativesCaco-2 Permeability (PCaco)Permeable rangeGood cell permeability researchgate.neteurjchem.com
Furan-Quinoline-Triazole HybridslogHIA-2 to +2Permeable in the intestine openmedicinalchemistryjournal.com

Prediction of Distribution Characteristics

A drug's distribution profile, particularly its ability to cross the blood-brain barrier (BBB), is a key determinant of its therapeutic applications and potential side effects. In silico models predict BBB penetration, often expressed as a probability or a partition coefficient (Plog BB).

For many quinoline derivatives, particularly those designed to act outside the central nervous system, a low probability of BBB penetration is desirable to avoid neurological side effects. ADMET predictions for various 2-chloroquinoline (B121035) and 4-aminoquinoline (B48711) derivatives often show low to moderate BBB permeability. biointerfaceresearch.comnih.govresearchgate.net For instance, the chloroquine analogue C1 was predicted to have a BBB+ probability of 0.8121, indicating it may cross into the brain, a known characteristic of chloroquine itself. biointerfaceresearch.com In contrast, other series of compounds are optimized to limit this penetration. nih.gov

Evaluation of Metabolic Pathways and Excretion

Understanding how a compound is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. In silico tools can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C9).

Studies on chloroquine derivatives show that they are often predicted to be substrates and/or inhibitors of various CYP enzymes, which is consistent with known metabolic pathways of antimalarial quinolines. biointerfaceresearch.comliverpool.ac.uk For example, the derivative C1 was predicted to be a substrate for CYP2D6 and CYP3A4. biointerfaceresearch.com Inhibition of these enzymes can lead to significant drug-drug interactions. Therefore, screening new derivatives for their CYP inhibition potential is a standard part of the in silico evaluation process. ucsf.edunih.gov

Table 2: Predicted Metabolism and Distribution Properties of Related Chloroquinoline Derivatives

Compound TypeParameterPredicted OutcomeReference
Chloroquine Derivative (C1)Blood-Brain Barrier (BBB)BBB+ (Probability: 0.8121) biointerfaceresearch.com
Chloroquine Derivative (C1)CYP450 2D6 SubstrateSubstrate (Probability: 0.8754) biointerfaceresearch.com
Chloroquine Derivative (C1)CYP450 3A4 SubstrateSubstrate (Probability: 0.5520) biointerfaceresearch.com
Chloroquine Derivative (C1)CYP450 2C9 InhibitorNon-inhibitor (Probability: 0.8682) biointerfaceresearch.com
2-Chloroquinoline-3-carbaldehyde DerivativesP-glycoprotein SubstratePredicted to be non-substrates eurjchem.com
HCQ/CQ AnaloguesP-glycoprotein InhibitorPredicted to be inhibitors nih.gov

Computational Analysis of Potential for Drug-Target Interactions

Computational analysis is fundamental to understanding how a compound like this compound might interact with biological targets. Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand to a protein and to estimate the strength of the interaction, typically as a binding energy score.

In studies of various chloroquinoline derivatives, docking has been successfully used to identify potential inhibitors for a range of targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.netmdpi.comnih.gov For instance, docking of a series of 7-chloro-4-aminoquinoline-benzimidazole hybrids into the active site of protein kinases helped to rationalize their observed antiproliferative activity. mdpi.com Similarly, docking studies on (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (a quinoline derivative) predicted binding interactions with the active triad (B1167595) of the DENV-2 NS2B/NS3 serine protease, suggesting its potential as a viral inhibitor. researchgate.net These studies show that the chloroquinoline scaffold is a versatile pharmacophore for establishing potent interactions with diverse biological targets.

Advanced Research Directions and Future Perspectives for 4 Chloroquinolin 8 Yl Methanol

Exploration of Novel and Greener Synthetic Pathways

The synthesis of quinoline (B57606) derivatives is undergoing a significant transformation, moving from traditional methods to more sustainable and efficient "green" chemistry approaches. researchgate.netscielo.br The goal is to develop synthetic routes that minimize waste, reduce the use of hazardous solvents, and lower energy consumption. researchgate.net

Historically, methods like the Knorr quinoline synthesis were effective but often required harsh conditions. acs.org Contemporary research focuses on one-pot syntheses and the use of eco-friendly solvents like water and ethanol. researchgate.netresearchgate.net Various green catalysts, such as p-toluenesulfonic acid and cerium nitrate, have proven effective in producing quinoline analogs efficiently. researchgate.net For instance, polyethylene (B3416737) glycol (PEG) 400 has been successfully used as a recyclable and effective reaction medium for synthesizing N-(quinoline-3-ylmethylene)benzohydrazide derivatives at room temperature without the need for acid or base catalysts. scielo.br Another green approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

Recent advancements in the synthesis of chloroquinoline derivatives, which are structurally related to (4-Chloroquinolin-8-yl)methanol, have also embraced these greener principles. One method involves a one-pot process starting from 8-hydroxyquinoline (B1678124), which undergoes acylation, followed by halogenation using agents like dichlorohydantoin in water with a phase transfer catalyst. google.com This is then followed by hydrolysis and iodination to produce halogenated quinolines. google.com Such methods are not only more environmentally friendly but also offer high yields and straightforward procedures. acs.orgmdpi.com

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Quinoline Derivatives

Feature Traditional Synthesis (e.g., heating in ethanol) Greener Synthesis (e.g., using PEG 400)
Solvent Often uses volatile organic solvents like ethanol. scielo.br Utilizes recyclable and non-toxic media like PEG 400 or water. researchgate.netscielo.br
Catalyst May require strong acid or base catalysts. Can proceed without a catalyst or with mild, reusable catalysts. scielo.br
Conditions Frequently requires prolonged heating and high temperatures. scielo.brresearchgate.net Often proceeds at room temperature, reducing energy consumption. scielo.br
Efficiency Can have longer reaction times and lower yields. researchgate.net Characterized by shorter reaction times and often higher yields. researchgate.net

| Environmental Impact | Generates more chemical waste and uses hazardous materials. | Minimizes waste and pollution, aligning with green chemistry principles. acs.org |

Rational Design of Next-Generation Quinoline Derivatives with Enhanced Selectivity

Rational drug design is a pivotal strategy for developing new quinoline-based therapies with improved efficacy and safety. mdpi.comresearchgate.net This approach uses the understanding of a drug's biological target to design molecules that bind with high specificity, thereby enhancing therapeutic effects while minimizing off-target interactions that can lead to adverse effects. researchgate.net The quinoline structure is considered a "privileged scaffold" because its versatile chemical nature allows for modifications at various positions to fine-tune its pharmacological properties. bohrium.comresearchgate.netorientjchem.org

Structure-activity relationship (SAR) studies are crucial in this process. These studies analyze how specific chemical modifications to the quinoline core affect its biological activity. mdpi.com For example, introducing a fluorine atom at the C6 position of the quinoline ring can significantly boost a compound's antibacterial activity. orientjchem.org Similarly, for anticancer applications, the design of new diarylurea and diarylamide derivatives featuring a quinoline core has led to compounds with high potency and selectivity against cancer cells over normal cells. nih.gov In one study, compound 1l , a diarylamide derivative, showed higher potency than the reference drug sorafenib (B1663141) against 53 different cancer cell lines and was a highly potent inhibitor of C-RAF kinase. nih.gov

Computational tools like molecular docking and pharmacophore modeling are integral to rational design. nih.gov These methods allow scientists to predict how a designed molecule will interact with its target protein. nih.gov For instance, in the development of kinesin Eg5 protein inhibitors for cancer therapy, docking simulations confirmed that newly designed 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives could form stable interactions within the protein's active site. nih.gov This structure-guided approach is essential for creating next-generation quinoline derivatives with precisely tailored selectivity. mdpi.comnih.gov

Table 2: Examples of Rational Design Strategies for Quinoline Derivatives

Design Strategy Modification Desired Outcome Target Application
SAR-Guided Substitution Addition of a fluorine atom at the C6-position. orientjchem.org Enhanced antibacterial activity. Antibacterial agents.
Scaffold Modification Synthesis of diarylurea/diarylamide derivatives with a quinoline core. nih.gov Increased anticancer potency and selectivity. Cancer therapy (e.g., C-RAF kinase inhibition).
Structure-Guided Design Designing benzohydrazide derivatives based on the Eg5 protein active site. nih.gov Potent and selective inhibition of the kinesin Eg5 protein. Cancer therapy.

| Fluorescent Probe Development | Engineering quinoline with specific electron-donating and tunable domains. nih.gov | Creation of modular fluorescent probes for live-cell imaging. | Biological imaging. |

Advanced Mechanistic Studies for Comprehensive Target Elucidation

A deep understanding of how quinoline-based compounds exert their effects at a molecular level is critical for developing more effective drugs and overcoming resistance. nih.gov Advanced mechanistic studies aim to precisely identify the biological targets of these compounds and elucidate their complete mechanism of action. researchgate.net

For decades, the mechanism of quinoline antimalarials like chloroquine (B1663885) was thought to primarily involve the inhibition of hemozoin formation in the malaria parasite. nih.govresearchgate.netnih.gov The parasite digests hemoglobin, releasing toxic heme, which it then detoxifies by crystallizing it into hemozoin. pnas.org Quinolines accumulate in the parasite's acidic food vacuole and are believed to cap the growing hemozoin crystals, preventing further heme detoxification and leading to a toxic buildup of free heme that kills the parasite. nih.govpnas.orghuji.ac.il More recent in-vivo studies using X-ray microscopy have provided direct evidence for this, showing a bromo-analog of chloroquine capping hemozoin crystals within the parasite. pnas.org

However, the mechanisms are often more complex. For some quinolines, such as the more lipophilic mefloquine (B1676156) and quinine, the action may not be confined to the food vacuole, suggesting alternative targets within the parasite. nih.govnih.gov Photoaffinity labeling has identified several parasite proteins that interact with mefloquine, hinting at different or additional mechanisms of action. nih.gov

In cancer research, quinoline derivatives have been shown to induce apoptosis (programmed cell death), disrupt cell migration, and inhibit angiogenesis (the formation of new blood vessels that feed tumors). rsc.org Their ability to bind with DNA and interfere with its synthesis is another key mechanism. researchgate.netorientjchem.org Elucidating these pathways in detail allows for the identification of new druggable targets and provides a basis for designing novel antimalarial and anticancer drugs that can circumvent existing resistance mechanisms. nih.govresearchgate.net

Integration of Hybrid Strategies for Multi-Targeted Agents

A powerful and innovative approach in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores (active structural units) are combined into a single chemical entity. mdpi.comthesciencein.orgresearchgate.net This strategy is particularly promising for complex diseases like cancer, where multiple biological pathways are often involved. mdpi.com By designing agents that can act on different targets simultaneously, researchers aim to improve therapeutic efficacy, reduce the potential for drug resistance, and potentially lower side effects compared to combination therapies using separate drugs. thesciencein.orgresearchgate.net

The quinoline scaffold is an excellent platform for developing such multi-targeted agents. thesciencein.orgresearchgate.net Researchers have successfully created hybrids by linking quinoline with other heterocyclic units known for their biological activities, such as imidazole, benzimidazole, and triazole. bohrium.comresearchgate.netrasayanjournal.co.in

Examples of Quinoline-Based Hybrid Strategies:

Quinoline-Chalcone Hybrids: These have been investigated as potential multi-target anticancer agents. nih.gov

Quinoline-Benzimidazole Hybrids: New derivatives have been synthesized and evaluated for both antitumor and antiplasmodial (antimalarial) activity. bohrium.com One study reported a hybrid salt that showed excellent, nonselective activity against a wide range of cancer cell lines. researchgate.net

Quinoline-Triazole Hybrids: The synthesis of these hybrids has produced compounds with promising antioxidant and anticancer properties. rasayanjournal.co.in

Quinoline-Piperazine Hybrids: These have attracted attention for their potent antimicrobial activity against a variety of bacteria. researchgate.net

The rationale behind these hybrids is to merge the mechanisms of action of the individual components. For example, a hybrid might be designed to inhibit a key enzyme while also disrupting DNA replication, delivering a multi-pronged attack on a cancer cell or pathogen. mdpi.com This integration of strategies represents a frontier in medicinal chemistry, with the potential to yield highly potent and resilient therapeutic agents. thesciencein.orgpreprints.orgpreprints.org

Table 3: Mentioned Compounds

Compound Name
This compound
1l (diarylurea/diarylamide derivative)
2-((7-chloroquinolin-4-yl) amino) benzohydrazide
8-hydroxyquinoline
Bromoquine
Chloroquine
Mefloquine
N'-(quinoline-3-ylmethylene)benzohydrazide
Quinine

Q & A

Q. What future research directions are critical for advancing applications of this compound?

  • Methodology :
  • High-throughput screening : Identify catalytic systems for asymmetric synthesis .
  • In situ characterization : Use synchrotron XRD or Raman spectroscopy to monitor real-time reaction dynamics .
  • Hybrid materials : Explore metal-organic frameworks (MOFs) incorporating the compound for catalytic or sensing applications .

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